molecular formula C16H9F2NO B3335376 3-(2,6-Difluorobenzoyl)quinoline CAS No. 1187167-19-6

3-(2,6-Difluorobenzoyl)quinoline

Cat. No.: B3335376
CAS No.: 1187167-19-6
M. Wt: 269.24 g/mol
InChI Key: ZNDUURSCYPUHJY-UHFFFAOYSA-N
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Description

3-(2,6-Difluorobenzoyl)quinoline is an organic compound characterized by the presence of a quinoline ring system substituted with a 2,6-difluorobenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,6-Difluorobenzoyl)quinoline typically involves the acylation of quinoline with 2,6-difluorobenzoyl chloride. The reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) under anhydrous conditions. The general reaction scheme is as follows:

Quinoline+2,6-Difluorobenzoyl chlorideAlCl3This compound\text{Quinoline} + \text{2,6-Difluorobenzoyl chloride} \xrightarrow{\text{AlCl}_3} \text{this compound} Quinoline+2,6-Difluorobenzoyl chlorideAlCl3​​this compound

Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of quinoline N-oxides.

    Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), resulting in the corresponding alcohol.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the quinoline ring can be further functionalized.

Common Reagents and Conditions:

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: LiAlH₄ in anhydrous ether.

    Substitution: Halogenation using bromine (Br₂) in the presence of a catalyst like iron (Fe).

Major Products:

    Oxidation: Quinoline N-oxides.

    Reduction: 3-(2,6-Difluorobenzyl)quinoline.

    Substitution: Halogenated derivatives of this compound.

Chemistry:

    Catalysis: Used as a ligand in coordination chemistry to form complexes with transition metals, which can act as catalysts in various organic transformations.

    Material Science: Incorporated into polymers to enhance their thermal and mechanical properties.

Biology and Medicine:

    Pharmacology: Investigated for its potential as an anti-cancer agent due to its ability to interact with DNA and inhibit topoisomerase enzymes.

    Antimicrobial Activity: Exhibits activity against a range of bacterial and fungal pathogens, making it a candidate for the development of new antimicrobial agents.

Industry:

    Dyes and Pigments: Utilized in the synthesis of fluorescent dyes due to its conjugated system, which can absorb and emit light at specific wavelengths.

Comparison with Similar Compounds

    3-(2,6-Dichlorobenzoyl)quinoline: Similar structure but with chlorine atoms instead of fluorine, which may alter its reactivity and biological activity.

    3-(2,6-Dimethylbenzoyl)quinoline: Contains methyl groups, leading to different steric and electronic effects.

Uniqueness: 3-(2,6-Difluorobenzoyl)quinoline is unique due to the presence of fluorine atoms, which can significantly influence its chemical properties, such as increased lipophilicity and metabolic stability. These properties can enhance its potential as a drug candidate by improving its bioavailability and resistance to metabolic degradation.

Properties

IUPAC Name

(2,6-difluorophenyl)-quinolin-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9F2NO/c17-12-5-3-6-13(18)15(12)16(20)11-8-10-4-1-2-7-14(10)19-9-11/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNDUURSCYPUHJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)C(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401268738
Record name (2,6-Difluorophenyl)-3-quinolinylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401268738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187167-19-6
Record name (2,6-Difluorophenyl)-3-quinolinylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187167-19-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,6-Difluorophenyl)-3-quinolinylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401268738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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